molecular formula C4H10O2S2 B014322 Propyl methanethiosulfonate CAS No. 24387-69-7

Propyl methanethiosulfonate

Cat. No. B014322
CAS RN: 24387-69-7
M. Wt: 154.3 g/mol
InChI Key: NTHJPLSCKRFMSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propyl methanethiosulfonate and its analogs involves strategic methodologies, including the reaction of sulfides with methanesulfonyl chloride. Although direct synthesis details for propyl methanethiosulfonate are scarce, studies on methyl and ethyl analogs provide insights into potential synthetic routes. For example, methyl methanethiosulfonate can be obtained from dimethyl sulfoxide and hydrogen chloride, suggesting similar methodologies could be applied for the propyl variant (Tsuchiya, Iriyama, & Umezawa, 1964).

Molecular Structure Analysis

The molecular structure of methyl methanethiosulfonate, a close analog to propyl methanethiosulfonate, has been extensively studied. Investigations into its gas-phase structure reveal a preference for the gauche conformation due to nonbonding and hyperconjugative interactions. These findings could hint at similar structural preferences in propyl methanethiosulfonate (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Propyl methanethiosulfonate's reactivity and chemical properties can be inferred from related sulfonate esters. For instance, the conversion of methyl-coenzyme M analogs, including ethyl and methyl derivatives, into their respective hydrocarbons highlights the reductive potential of such sulfonates. However, propyl-coenzyme M analogs show no conversion to propane, indicating steric or electronic factors affecting reactivity (Gunsalus, Romesser, & Wolfe, 1978).

Physical Properties Analysis

The physical properties of methanethiosulfonates, including solubility, phase behavior, and thermal stability, are crucial for their application in synthesis and material science. Studies on similar compounds, such as alkylammonium alkanesulfonates, provide valuable insights into the smectic phase behaviors and thermal properties, suggesting that propyl methanethiosulfonate may exhibit unique phase stability and thermal characteristics (Matsunaga & Nishida, 1988).

Chemical Properties Analysis

The chemical behavior of propyl methanethiosulfonate in various reactions, including hydrolysis and oxidation, is an area of significant interest. Studies on the hydrolysis of hydroxypropyl methanethiosulfonates under different pH conditions provide a foundation for understanding the stability and reactivity of propyl methanethiosulfonate in aqueous environments. Such insights are crucial for its application in synthetic chemistry and industrial processes (Mao, Watson, & Dix, 1996).

Scientific Research Applications

  • Inhibition of Choline Acetyltransferase : Methyl methanethiolsulfonate, a compound similar to propyl methanethiosulfonate, has been found to inhibit choline acetyltransferase by reacting with the thiol group of coenzyme A. This reaction leads to the synthesis of various disulfides and acetyl-CoA inhibitors, indicating potential applications in enzyme inhibition and neurochemistry (Currier & Mautner, 1977).

  • Cancer Research : Methanethiosulfonate derivatives, including propyl methanethiosulfonate, show potential as scaffolds for the preparation of direct STAT3 inhibitors. Some of these derivatives demonstrate moderate antiproliferative activity on HCT-116 cancer cells, suggesting a role in cancer research and treatment (Gabriele et al., 2014).

  • Biomaterials and Biosensors : Thiol-reactive thiosulfonate group-containing copolymers can be conjugated with thiol-containing molecules to create redox-responsive hydrogels. This property is valuable in developing biomaterials and biosensors (Arslan, Sanyal, & Sanyal, 2020).

  • Enzyme Inhibition and Protein Protection : S-methyl methanethiosulfonate (MMTS), a related compound, is known for its ability to trap thiol-disulfide states in proteins and generate additional disulfide bonds in vitro. This characteristic offers new applications in research, pharmaceuticals, and biotechnology, where enzyme inhibition and protein protection are critical (Karala & Ruddock, 2007).

  • Chemical Structure Analysis : Studies on the molecular and vibrational structure of thiosulfonate S-esters, which include propyl methanethiosulfonate, show distinct vibrational transitions based on the alkyl group's orientation attached to the sulfonylic sulfur atom. This research has implications for understanding the chemical structure and properties of these compounds (Luu, Duus, & Spanget-Larsen, 2013).

properties

IUPAC Name

1-methylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHJPLSCKRFMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336155
Record name Propyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl methanethiosulfonate

CAS RN

24387-69-7
Record name Propyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
NK Sinha, DE Guyer, DA Gage… - Journal of Agricultural and …, 1992 - ACS Publications
… The presence of methyl methanethiosulfonate, propyl methanethiosulfonate, and propyl … In this study only propyl methanethiosulfonate was identified and only in the SC-CO2 …
Number of citations: 113 0-pubs-acs-org.brum.beds.ac.uk
MP Mascia, JR Trudell… - Proceedings of the …, 2000 - National Acad Sciences
… We demonstrated that the anesthetic propanethiol, or alternatively, propyl methanethiosulfonate, covalently binds to cysteine residues introduced into a specific second transmembrane …
Number of citations: 303 www.pnas.org
MC Kuo, CT Ho - Journal of Agricultural and Food Chemistry, 1992 - ACS Publications
Volatile components were isolated from Welsh onions and scallions by solvent extraction at ambient temperatures and analyzed by GC and GC-MS. There were 67 volatile components …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
T Yamakura, C Borghese, RA Harris - Journal of Biological Chemistry, 2000 - ASBMB
… Propyl methanethiosulfonate is an anesthetic analog that covalently binds to a TM2 site of γ-… However, propyl methanethiosulfonate reversibly inhibited cysteine-substitution mutants at α …
Number of citations: 55 www.jbc.org
MT Roberts, R Phelan, BS Erlichman, RN Pillai… - Journal of Biological …, 2006 - ASBMB
… , anesthetic-like thiol reagent propyl methanethiosulfonate. Xenopus laevis oocytes were co-… and irreversibly enhanced following propyl methanethiosulfonate labeling and washout, …
Number of citations: 24 www.jbc.org
IA Lobo, JR Trudell, RA Harris - Neuropharmacology, 2006 - Elsevier
… Here, we determined the ability of an alcohol analog, propyl methanethiosulfonate (propyl MTS), to covalently react with twelve GlyR TM4 positions (I401–I412) after mutating the …
M Boelens, PJ De Valois, HJ Wobben… - Journal of Agricultural …, 1971 - ACS Publications
… —methyl methanethiosulfonate, propyl methanethiosulfonate, propenyl methanethiosulfonate… disulfide 3,4-Dimethylthiophene Propyl methanethiosulfonate Propyl propanethiosulfonate …
Number of citations: 357 0-pubs-acs-org.brum.beds.ac.uk
DK Crawford, JR Trudell, EJ Bertaccini… - Journal of …, 2007 - Wiley Online Library
… by investigating the effect of cysteine substitutions at positions 52 (extracellular domain) and 267 (transmembrane domain) on responses to n-alcohols and propyl methanethiosulfonate …
G Loussouarn, LR Phillips, R Masia… - Proceedings of the …, 2001 - National Acad Sciences
… + ), even though qBBr + caused voltage-dependent block (as opposed to modification) that was comparable to that of MTSEA + or 3-(triethylammonium)propyl methanethiosulfonate (…
Number of citations: 62 www.pnas.org
DA Sullivan, JB Cohen - Journal of Biological Chemistry, 2000 - ASBMB
To characterize the structural requirements for ligand orientation compatible with activation of theTorpedo nicotinic acetylcholine receptor (nAChR), we used Cys mutagenesis in …
Number of citations: 66 www.jbc.org

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